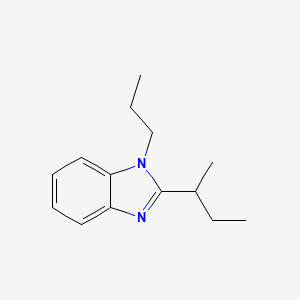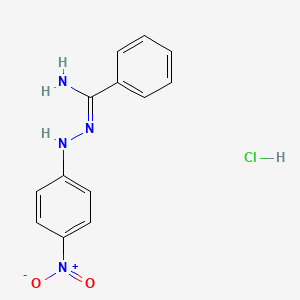
4-hydrazino-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydrazino-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazine derivative and is commonly referred to as HMDTA. HMDTA has been synthesized using various methods and has shown promising results in several scientific studies. In
作用机制
The mechanism of action of HMDTA is not fully understood, but studies have shown that it interacts with cellular DNA and inhibits the activity of enzymes involved in DNA replication and transcription. HMDTA also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
HMDTA has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMDTA inhibits the growth of cancer cells and has potent antimicrobial activity. HMDTA has also been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have shown that HMDTA has low toxicity and is well-tolerated, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of using HMDTA in lab experiments is its high yield and purity, which makes it easy to obtain and use in various studies. HMDTA also has low toxicity and is well-tolerated, making it a safe compound to use in lab experiments. However, one of the limitations of using HMDTA is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of HMDTA. One potential direction is the development of HMDTA as a therapeutic agent for cancer and bacterial infections. Another direction is the synthesis of novel materials using HMDTA as a building block. Additionally, further studies are needed to fully understand the mechanism of action of HMDTA and its potential applications in various scientific fields.
Conclusion:
In conclusion, HMDTA is a chemical compound that has shown promising results in various scientific studies. Its potential applications in medicinal chemistry, biochemistry, and material science make it a compound of interest for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of HMDTA have been discussed in this paper.
合成方法
HMDTA can be synthesized using several methods, including the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with hydrazine hydrate and dipropylamine. Another method involves the reaction of 2-amino-4,6-dimethoxy-1,3,5-triazine with hydrazine hydrate and dipropylamine. Both methods result in the formation of HMDTA with high yield and purity.
科学研究应用
HMDTA has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, HMDTA has been studied for its anticancer and antimicrobial properties. Studies have shown that HMDTA inhibits the growth of cancer cells and has potent antimicrobial activity against various bacterial strains. In biochemistry, HMDTA has been used as a reagent for the detection of amino acids and peptides. HMDTA has also been studied for its potential application in material science as a building block for the synthesis of novel materials.
属性
IUPAC Name |
4-hydrazinyl-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O/c1-4-6-16(7-5-2)9-12-8(15-11)13-10(14-9)17-3/h4-7,11H2,1-3H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUKOUDIXGHTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)NN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazinyl-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6047535.png)


amino]-4-oxobutanoate](/img/structure/B6047560.png)
![methyl 1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6047562.png)

![N-methyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)tetrahydro-3-furanamine](/img/structure/B6047586.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6047594.png)
![N,N-dimethyl-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]aniline](/img/structure/B6047599.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6047606.png)
hydrazone](/img/structure/B6047610.png)
![6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047634.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]acetamide](/img/structure/B6047645.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6047650.png)